

Application Note: Quantification of Oxonorfloxacin in Biological Samples using LC-MS/MS

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Compound of Interest

Compound Name: Oxonorfloxacin

Cat. No.: B029883

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Introduction

Oxonorfloxacin is a fluoroquinolone antibiotic. The monitoring of its concentration in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of **Oxonorfloxacin** in biological samples such as plasma. The described protocol offers high selectivity and specificity, essential for accurate bioanalytical results.

Principle of the Method

This method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. An isotopically labeled internal standard is used to ensure accuracy and precision.

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of **Oxonorfloxacin** from plasma samples.

- Materials:
 - Blank plasma
 - **Oxonorfloxacin** stock solution
 - Internal Standard (e.g., Ciprofloxacin-d8) stock solution
 - Acetonitrile (HPLC grade)
 - Microcentrifuge tubes (1.5 mL)
 - Vortex mixer
 - Microcentrifuge
- Procedure:
 - Pipette 100 μ L of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
 - Add 10 μ L of the internal standard working solution (e.g., 1 μ g/mL Ciprofloxacin-d8 in methanol).
 - Add 300 μ L of cold acetonitrile to precipitate the proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Carefully transfer the supernatant to a clean tube or a 96-well plate.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the dried residue in 100 μ L of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
 - Vortex briefly and inject into the LC-MS/MS system.

2. LC-MS/MS Analysis

- Instrumentation:
 - HPLC system (e.g., Agilent 1260 Infinity II or equivalent)
 - Triple quadrupole mass spectrometer (e.g., Agilent 6460A or equivalent) with an electrospray ionization (ESI) source.
- LC Conditions:
 - Column: C18 column (e.g., 2.1 x 100 mm, 3.5 μ m)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μ L
 - Column Temperature: 40°C
 - Gradient Program:

Time (min)	% B
0.0	10
1.0	10
5.0	90
7.0	90
7.1	10

| 10.0 | 10 |

- MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Gas Temperature: 325°C
- Gas Flow: 10 L/min
- Nebulizer: 45 psi
- Capillary Voltage: 4000 V
- MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)
Oxonorfloxacin (Quantifier)	346.1	302.1	150	25
Oxonorfloxacin (Qualifier)	346.1	328.1	150	20
Ciprofloxacin-d8 (IS)	340.2	296.2	150	25

3. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

- **Linearity:** A calibration curve should be constructed using a blank matrix spiked with at least six different concentrations of **Oxonorfloxacin**.
- **Accuracy and Precision:** Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
- **Recovery:** The efficiency of the extraction process is determined by comparing the analyte response in pre-spiked samples to that in post-spiked samples.

- **Matrix Effect:** Assessed by comparing the analyte response in post-spiked extracted blank matrix to the response in a neat solution.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

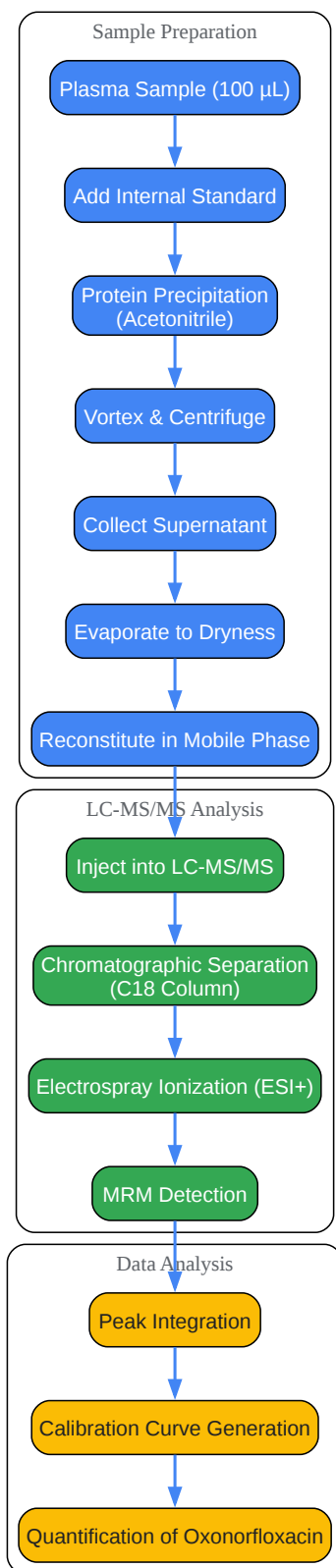
Data Presentation

Table 1: Representative Quantitative Data for **Oxonorfloxacin** Analysis in Plasma

Parameter	Result
Linearity Range	1 - 1000 ng/mL ($r^2 > 0.995$)
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantification (LOQ)	1 ng/mL
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 12%
Accuracy (% Bias)	± 15%
Recovery	85 - 95%
Matrix Effect	90 - 105%

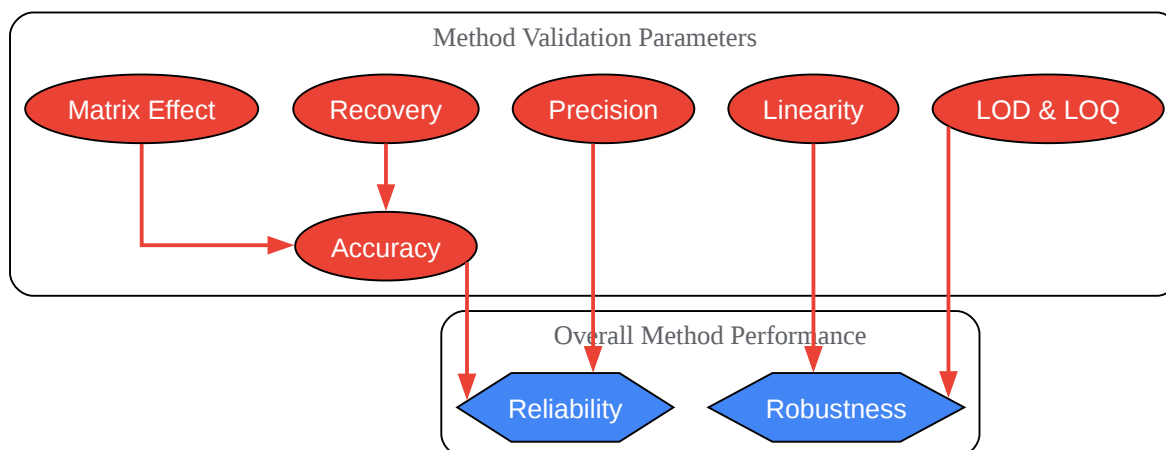
Note: The values presented in this table are representative and may vary depending on the specific instrumentation and laboratory conditions. A full method validation is required for implementation.

Visualizations



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Caption: Experimental workflow for LC-MS/MS analysis of **Oxonorfloxacin**.



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Caption: Key parameters for method validation and performance.

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